FAZ-3780

G3BP1 binding affinity SPR Kd NTF2L domain

Stress granule research faces reproducibility challenges due to variable target engagement of G3BP1 ligands. FAZ-3780 (G3Ib) provides a validated, high-affinity probe to resolve this issue. • Kd 0.15 μM - 3.6-fold tighter binding than FAZ-3532 (0.54 μM) and >24-fold over inhibitor #129 (3.7 μM) • Potently dissolves pre-formed SGs and blocks TDP-43 mislocalization in ALS/FTD models • Inactive enantiomer FAZ-3852 (Kd 44.5 μM) available as a rigorous stereochemical control • Shipped ambient/blue ice; global delivery for R&D use.

Molecular Formula C35H50N4O5
Molecular Weight 606.8 g/mol
Cat. No. B12374795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAZ-3780
Molecular FormulaC35H50N4O5
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)N2CCCC2C3=CC=CC=C3)NC(=O)C(C(C)(C)O)NC(=O)CCC(C)(C)C
InChIInChI=1S/C35H50N4O5/c1-23(25-15-10-8-11-16-25)29(38-32(42)30(35(6,7)44)37-28(40)20-21-34(3,4)5)31(41)36-24(2)33(43)39-22-14-19-27(39)26-17-12-9-13-18-26/h8-13,15-18,23-24,27,29-30,44H,14,19-22H2,1-7H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,27+,29-,30+/m0/s1
InChIKeyYERCZICLLVTZGD-UYHZZQDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAZ-3780 (G3Ib): High-Affinity G3BP1 Inhibitor


FAZ-3780 (also designated G3Ib) is a peptide-derived small-molecule inhibitor that selectively binds to the NTF2L domain of G3BP1 and G3BP2 [1]. It was rationally designed to mimic the FGDF motif of the viral nsP3 peptide, thereby disrupting the protein–protein interaction network essential for stress granule (SG) assembly [1]. In surface plasmon resonance (SPR) assays, FAZ-3780 binds to G3BP1 with an equilibrium dissociation constant (Kd) of 0.15 μM, demonstrating a 3.6‑fold higher affinity than its close structural analog FAZ-3532 (G3Ia) [1]. This compound is employed to interrogate biomolecular condensation, SG formation, and G3BP1‑driven phase separation in academic and industrial settings.

Stress granule assembly and disassembly dynamics studies
G3BP1/2 target engagement and biomolecular condensation research
Liquid-liquid phase separation (LLPS) and FGDF-motif disruption models

Why G3BP1 Inhibitors Are Not Interchangeable


Despite sharing a common G3BP1 NTF2L binding site, in‑class compounds exhibit stark differences in affinity that preclude functional interchangeability. The enantiomer of FAZ‑3780 (FAZ‑3852) displays a Kd >100‑fold higher (44.5 μM) and fails to inhibit stress granule formation or dissolution, underscoring the stringent stereochemical requirements for biological activity [1]. Similarly, the structurally related lead compound FAZ‑3532 binds with a 3.6‑fold lower affinity (Kd = 0.54 μM) and is consistently less potent in cellular assays [1]. Alternative G3BP1 ligands, such as G3BP1 inhibitor #129 (Kd = 3.7 μM), exhibit >24‑fold weaker binding . Consequently, substituting FAZ‑3780 with any of these analogs would introduce substantial experimental variability, reduce target engagement, and compromise the reproducibility of stress granule studies.

Enantiomer (FAZ-3852) substitution
Markedly lower G3BP1 affinity results in loss of functional activity in SG assays, precluding use as a research substitute.
Analog FAZ-3532 interchange
Consistently reduced target binding and cellular SG inhibition may shift experimental outcomes and require re-validation.
Structurally distinct G3BP1 ligands
Much weaker affinity limits target engagement reproducibility; direct replacement may compromise stress granule study interpretation.

FAZ-3780 Differentiation: Binding, SG Inhibition & Dissolution


Superior G3BP1 Binding Affinity vs. FAZ-3532 and Enantiomer

FAZ‑3780 (G3Ib) binds to the NTF2L domain of G3BP1 with a Kd of 0.15 μM as measured by surface plasmon resonance (SPR) [1]. In a direct head‑to‑head comparison, the lead analog FAZ‑3532 (G3Ia) exhibited a Kd of 0.54 μM, representing a 3.6‑fold reduction in affinity [1]. The inactive enantiomer FAZ‑3852 (G3Ib′) displayed a Kd of 44.5 μM, >296‑fold weaker than FAZ‑3780 [1]. A structurally distinct G3BP1 ligand, G3BP1 inhibitor #129, binds with a Kd of 3.7 μM, a 24.7‑fold lower affinity than FAZ‑3780 .

G3BP1 Binding Affinity
Head-to-head
FAZ-3780 Kd 0.15 μM
vs
FAZ-3532 0.54 μM
Enantiomer 44.5 μM
Inhibitor #129 3.7 μM
Supports robust target engagement in SG research.
SPR, 1:1 Langmuir model; source review recommended.
G3BP1 binding affinity SPR Kd NTF2L domain

Inhibition of Arsenite-Induced Stress Granule Formation vs. FAZ-3532

In U2OS cells subjected to oxidative stress (250 μM sodium arsenite), pretreatment with 50 μM FAZ‑3780 (G3Ib) reduced stress granule formation by ~94% relative to its inactive enantiomer control [1]. Under identical conditions, the analog FAZ‑3532 (G3Ia) achieved an ~86% reduction [1]. The inactive enantiomers G3Ia′ and G3Ib′ exhibited no significant inhibition [1]. In HeLa cells, FAZ‑3780 inhibited SG formation by ~82% compared to ~72% for FAZ‑3532 [1].

SG Formation Inhibition
Cell-based assay
~94% inhibition
vs
FAZ-3532 ~86%
Wider inhibition window for dose-response studies.
U2OS cells, 250 μM arsenite, 50 μM compound.
Stress granule formation Sodium arsenite U2OS cells

Dissolution of Pre-Existing Stress Granules vs. FAZ-3532

When applied to pre‑formed stress granules (induced by 250 μM sodium arsenite in U2OS cells), 50 μM FAZ‑3780 (G3Ib) rapidly reduced stress granule area by ~84% compared to vehicle‑treated controls [1]. The analog FAZ‑3532 (G3Ia) reduced SG area by ~74% under the same conditions [1]. Inactive enantiomers produced no statistically significant change in SG area [1]. The dissolution effect was observed within minutes of compound addition, as quantified by live‑cell imaging.

SG Dissolution
Live-cell imaging
~84% area reduction
vs
FAZ-3532 ~74%
Supports real-time disassembly dynamics studies.
Pre-formed SGs, 50 μM addition, rapid imaging.
Stress granule dissolution Live‑cell imaging Arsenite stress

Consistent Activity Across Stressors and Cell Lines vs. FAZ-3532

Under heat stress conditions (43 °C for 25 min), 50 μM FAZ‑3780 (G3Ib) reduced stress granule formation by ~82% compared to inactive enantiomer controls, while FAZ‑3532 (G3Ia) achieved a ~79% reduction [1]. Following heat‑induced SG formation, FAZ‑3780 dissolved stress granules more effectively (~68% immediate area reduction) than FAZ‑3532 (~54%) [1]. In HeLa cells, FAZ‑3780 inhibited arsenite‑induced SG formation by ~82% vs. ~72% for FAZ‑3532 [1].

Cross-Stressor Activity
Multi-condition
Heat formation: ~82% vs ~79%
Heat dissolution: ~68% vs ~54%
HeLa inhibition: ~82% vs ~72%
Consistent activity across stressors and cell lines supports assay transferability.
43°C heat stress, 250 μM arsenite HeLa; all 50 μM.
Heat stress Cross‑stressor validation HeLa cells

FAZ-3780 Research & Industrial Applications


Stress Granules in Neurodegenerative Disease Models

FAZ‑3780's potent dissolution of pre‑existing stress granules and its ability to prevent TDP‑43 mislocalization [1] make it an essential tool for dissecting the contribution of pathological SGs to amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and related proteinopathies. Its superior affinity and dissolution kinetics relative to FAZ‑3532 enable more definitive studies of SG‑dependent neurotoxicity.

G3BP1 as a Therapeutic Target in Oncology

Given that stress granules promote tumor chemoresistance, FAZ‑3780 serves as a high‑affinity chemical probe to assess the dependency of cancer cell survival on G3BP1‑driven condensation [1]. Its robust inhibition of SG formation across multiple cell lines (U2OS, HeLa) supports target validation studies in diverse cancer models.

Active vs. Inactive Enantiomer Differentiation in Cell-Based Assays

The availability of FAZ‑3780 alongside its inactive enantiomer FAZ‑3852 (Kd 44.5 μM) provides a rigorous stereochemical control pair for demonstrating on‑target biological effects [1]. This is critical for establishing target specificity and for complying with best practices in chemical biology.

Biomolecular Condensation and Phase Separation Dynamics

FAZ‑3780 directly disrupts the co‑condensation of G3BP1, caprin 1, and RNA in vitro and rapidly dissolves intracellular condensates in live‑cell imaging assays [1]. Its high affinity and rapid kinetics make it the preferred tool for real‑time analysis of LLPS dynamics and for validating computational models of condensate regulation.

Application
Selection Property
Validation Focus
Neurodegenerative disease model SG studies
High-affinity G3BP1 binding & SG dissolution
TDP-43 mislocalization & SG-dependent pathology endpoints
Cancer cell chemoresistance SG research
Robust SG inhibition across cell lines
Target engagement & cell survival endpoint validation
Stereochemical control in chemical biology
Active/inactive enantiomer pair availability
On-target specificity & assay validation
Biomolecular condensation & LLPS dynamics
Rapid condensate dissolution & real-time imaging
LLPS model validation & kinetic analysis

Technical Documentation Hub

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30 linked technical documents
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